5-(3-Aminopropyl)isoxazole

Descripción general

Descripción

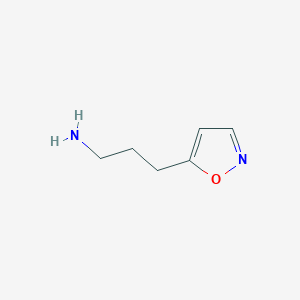

5-(3-Aminopropyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an aminopropyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical properties, making this compound a compound of interest in medicinal chemistry and drug discovery.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)isoxazole typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Aminopropyl Group: The aminopropyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Aminopropyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted isoxazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Applications

In the realm of chemistry, 5-(3-Aminopropyl)isoxazole serves as a building block for synthesizing more complex molecules. Its structural properties allow it to participate in various chemical reactions, making it valuable for developing new compounds with specific functionalities.

Biological Applications

This compound has shown promising biological activities , particularly in antimicrobial and anticancer research. Studies have demonstrated its potential as an effective agent against various cancer cell lines.

Case Study: Anticancer Activity

Recent studies have highlighted that derivatives of isoxazole, including this compound, exhibit significant cytotoxicity against cancer cells. For instance, a derivative demonstrated an IC50 value of 14 µM against specific cancer cell lines, indicating its potential as an Hsp90 inhibitor .

Medicinal Applications

The compound is under investigation for its therapeutic effects , particularly in the fields of neurology and oncology. Research has suggested that it may possess anticonvulsant and antidepressant properties.

Therapeutic Potential

- Anticonvulsant Activity : Preliminary studies indicate that isoxazole derivatives can modulate neurotransmitter systems, which may lead to anticonvulsant effects.

- Antidepressant Activity : The ability of these compounds to interact with serotonin receptors positions them as candidates for further exploration in treating depression .

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for applications in polymer science and material engineering.

Material Development

The compound can be incorporated into polymers to enhance their properties or to create novel materials with specific functionalities. This aspect is particularly relevant in the development of smart materials that respond to environmental stimuli .

Mecanismo De Acción

The mechanism of action of 5-(3-Aminopropyl)isoxazole involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

5-(3-Aminopropyl)-2-isoxazoline: Similar structure but with a different ring saturation.

5-(3-Aminopropyl)-4-isoxazolecarboxylic acid: Contains a carboxylic acid group at the 4-position.

5-(3-Aminopropyl)-3-isoxazolecarboxamide: Contains a carboxamide group at the 3-position.

Uniqueness

5-(3-Aminopropyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminopropyl group provides opportunities for further functionalization, making it a versatile compound in synthetic and medicinal chemistry .

Actividad Biológica

5-(3-Aminopropyl)isoxazole is a heterocyclic compound characterized by an isoxazole ring substituted with an aminopropyl group at the 5-position. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, which include potential therapeutic effects against various diseases. The unique structural features of isoxazoles, particularly the presence of nitrogen and oxygen atoms, contribute to their reactivity and biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study focused on isoxazole derivatives demonstrated that certain compounds, including this compound, were effective against human promyelocytic leukemia cell lines (HL-60). The cytotoxicity was assessed using the MTT reduction method, revealing IC50 values ranging from 86 to 755 μM for various derivatives. Notably, specific derivatives showed a decrease in Bcl-2 expression and an increase in p21^WAF-1 levels, suggesting mechanisms involving apoptosis promotion and cell cycle arrest .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that various isoxazole derivatives possess activity against Mycobacterium tuberculosis strains, including multidrug-resistant variants. The mechanism of action is believed to involve inhibition of mycolic acid synthesis, crucial for the bacterial cell wall integrity .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Its interactions with biological macromolecules suggest that it may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential in treating various diseases.

The biological activity of this compound can be attributed to its ability to interact with molecular targets within cells. The compound's structure allows it to bind to specific enzymes or receptors, altering their function and influencing cellular pathways. For instance, its anticancer effects may be linked to modulation of apoptotic pathways and cell cycle regulation.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| 5-(3-Aminopropyl)-2-isoxazoline | Structure | Moderate anticancer activity | Similar mechanism but less potent than this compound |

| 5-(3-Aminopropyl)-4-isoxazolecarboxylic acid | Structure | Antimicrobial activity | Effective against various bacterial strains |

| 5-(3-Aminopropyl)-3-isoxazolecarboxamide | Structure | Anticancer properties | Induces apoptosis in cancer cells |

This comparison highlights that while there are structural similarities among these compounds, the specific substitution pattern in this compound contributes to its distinct biological properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and characterization of this compound and its derivatives:

- Antitubercular Activity : A study synthesized multiple isoxazole derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis strains. The results indicated promising activity for certain derivatives, suggesting potential for further development as anti-TB agents .

- Cytotoxicity Studies : Research involving HL-60 leukemia cells revealed that specific isoxazoles could significantly affect cell viability and induce apoptosis through modulation of key regulatory proteins like Bcl-2 and p21^WAF-1 .

- Synthesis Techniques : Various synthetic routes have been developed for producing this compound, including methods involving nucleophilic substitution reactions and cycloaddition reactions for ring formation.

Propiedades

IUPAC Name |

3-(1,2-oxazol-5-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-4-1-2-6-3-5-8-9-6/h3,5H,1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEFHFXOOAGLDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153473 | |

| Record name | 5-(3-Aminopropyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122018-86-4 | |

| Record name | 5-(3-Aminopropyl)isoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122018864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-Aminopropyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.